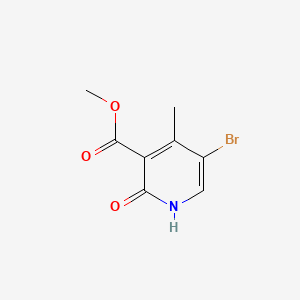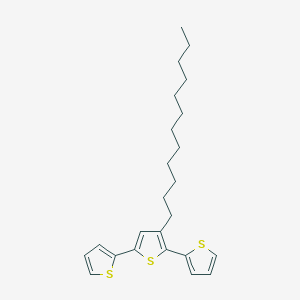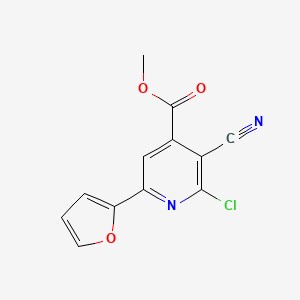
(3,5-Difluoro-phenyl)-propynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Difluoro-phenyl)-propynoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a propynoic acid group
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a 3,5-difluorophenyl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of (3,5-Difluoro-phenyl)-propynoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3,5-Difluoro-phenyl)-propynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynoic acid group to an alkene or alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
(3,5-Difluoro-phenyl)-propynoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
作用機序
The mechanism by which (3,5-Difluoro-phenyl)-propynoic acid exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The propynoic acid group can also participate in covalent bonding with target molecules, leading to irreversible inhibition.
類似化合物との比較
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorobenzeneboronic acid
- 3,5-Difluorophenylboronic acid
Comparison: The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .
特性
CAS番号 |
935475-83-5 |
|---|---|
分子式 |
C9H4F2O2 |
分子量 |
182.12 g/mol |
IUPAC名 |
3-(3,5-difluorophenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H4F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,(H,12,13) |
InChIキー |
DGWANMCOZBWNIL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C#CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
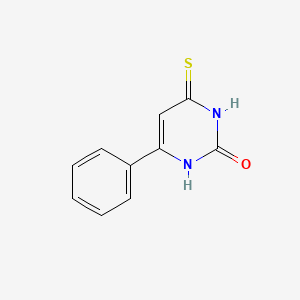
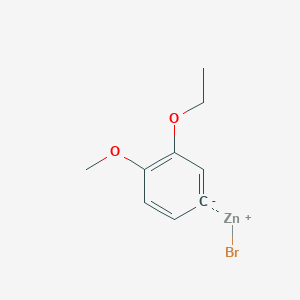
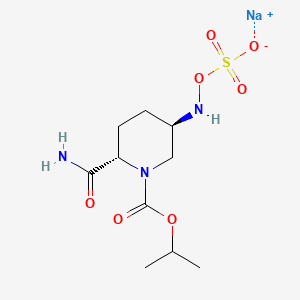
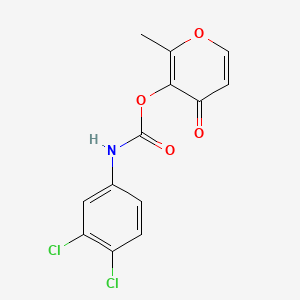
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)
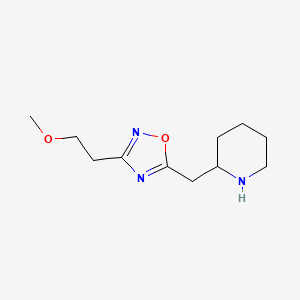
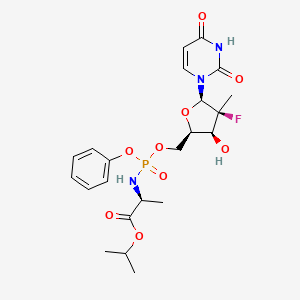

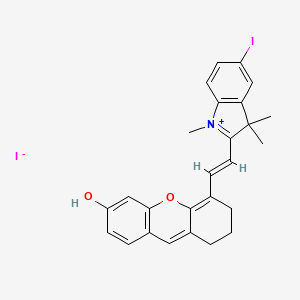
![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
